molecular formula C11H9F3N2S B1305962 2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 306935-92-2

2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B1305962
M. Wt: 258.26 g/mol
InChI Key: VRDUDTDTFZCTHJ-UHFFFAOYSA-N
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Description

2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound that belongs to the class of tetrahydroquinolines, which are of significant interest in medicinal chemistry. The presence of a trifluoromethyl group (CF3) is notable for its metabolic stability and the ability to modulate the biological activity of the molecule. The tetrahydroquinoline core, being partially saturated, is a bicyclic ring that is often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been reported using one-pot methodologies. For instance, N2-substituted 2-amino-4-aryl-tetrahydroquinoline-3-carbonitriles were synthesized through a four-component reaction involving aromatic aldehyde, cyclohexanone, malononitrile, and amines in a basic ionic liquid [bmim]OH. This process resulted in the cleavage of at least 11 bonds and the formation of 7 new bonds, indicating a complex transformation . Although the specific synthesis of 2-Mercapto-4-(trifluoromethyl)-tetrahydroquinoline-3-carbonitrile is not detailed, similar synthetic strategies could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by a bicyclic ring system that includes a partially saturated six-membered ring fused to a benzene ring. The trifluoromethyl group attached to the tetrahydroquinoline is a key feature that influences the molecule's electronic properties and bioavailability. The synthesis of trifluoromethyl-containing tetrahydroquinolines has been optimized using (1)H NMR studies, which are crucial for understanding the molecular conformation and electronic distribution within the molecule .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinoline derivatives can be influenced by the substituents present on the core structure. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can affect the reactivity of adjacent functional groups. The mercapto (–SH) group is a potential site for further chemical transformations, such as oxidation or alkylation, which can be exploited in the synthesis of more complex molecules. The one-pot synthesis approach mentioned in the provided papers suggests that these tetrahydroquinoline derivatives can participate in multi-component reactions, which are valuable for constructing diverse chemical libraries .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Mercapto-4-(trifluoromethyl)-tetrahydroquinoline-3-carbonitrile would be influenced by its functional groups. The trifluoromethyl group is known to increase the lipophilicity of the molecule, which can enhance membrane permeability and metabolic stability. The mercapto group may contribute to the molecule's ability to form hydrogen bonds, which could affect its solubility and binding interactions with biological targets. The chiral separation of racemic tetrahydroquinoline derivatives, as mentioned in the synthesis of related compounds, indicates that the stereochemistry of such molecules is an important factor in their physical properties and biological activity .

Safety And Hazards

This involves a description of the compound’s toxicity, flammability, and environmental impact, as well as precautions that should be taken when handling it.


Future Directions

This could involve potential applications of the compound, areas of ongoing research, and unanswered questions about its properties or behavior.


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properties

IUPAC Name

2-sulfanylidene-4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c12-11(13,14)9-6-3-1-2-4-8(6)16-10(17)7(9)5-15/h1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDUDTDTFZCTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380167
Record name 2-Sulfanylidene-4-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

CAS RN

306935-92-2
Record name 1,2,5,6,7,8-Hexahydro-2-thioxo-4-(trifluoromethyl)-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Sulfanylidene-4-(trifluoromethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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